molecular formula C20H24N6O2S B2543626 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide CAS No. 2319638-49-6

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide

Cat. No. B2543626
CAS RN: 2319638-49-6
M. Wt: 412.51
InChI Key: JPZIKCJYUCHHMU-UHFFFAOYSA-N
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Description

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, showing weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structure allows for specific interactions with cancer cell receptors. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxic effects against various cancer cell lines. Further studies are needed to explore their mechanism of action and potential clinical applications .

Antimicrobial Properties

The compound’s sulfonamide moiety suggests potential antimicrobial activity. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and spectrum of activity is crucial for developing novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines may exhibit analgesic and anti-inflammatory properties. These compounds could be explored as alternatives to existing pain management drugs or as adjuncts in inflammatory conditions .

Antioxidant Potential

Given the prevalence of oxidative stress-related diseases, compounds with antioxidant properties are highly sought after. Investigating the antioxidant capacity of this compound could reveal its therapeutic potential .

Antiviral Activity

Triazolothiadiazines might also possess antiviral properties. Researchers have studied their effects against viral infections, including RNA and DNA viruses. Elucidating their mechanisms and selectivity is essential for drug development .

Antitubercular Agents

Given the global burden of tuberculosis, novel antitubercular compounds are urgently needed. Investigating the efficacy of this compound against Mycobacterium tuberculosis could yield valuable insights .

Mechanism of Action

The mechanism of action of similar compounds involves diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Future Directions

The future directions for research on this compound could involve further exploration of its diverse pharmacological activities and its potential applications in drug design, discovery, and development .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-14-6-8-17(9-7-14)29(27,28)24(2)16-12-25(13-16)19-11-10-18-21-22-20(26(18)23-19)15-4-3-5-15/h6-11,15-16H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZIKCJYUCHHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide

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